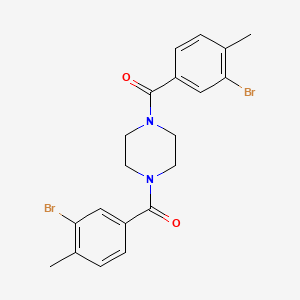
1,4-Bis(3-bromo-4-methylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-bromo-4-methylbenzoyl)piperazine is a chemical compound with the molecular formula C20H20Br2N2O2 and a molecular weight of 480.19 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine typically involves the reaction of piperazine with 3-bromo-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-bromo-4-methylbenzoyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .
Scientific Research Applications
1,4-Bis(3-bromo-4-methylbenzoyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Bis(3-bromo-4-methylbenzoyl)piperazine is not well-documented. it is likely to interact with various molecular targets and pathways due to its piperazine core. Piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-methylbenzyl)piperazine: Similar in structure but lacks the bromine atoms, which may affect its reactivity and biological activity.
1,4-Bis(3-bromo-4-methylphenyl)methanone: Similar in structure but lacks the piperazine core, which may affect its overall properties.
Uniqueness
1,4-Bis(3-bromo-4-methylbenzoyl)piperazine is unique due to the presence of both the piperazine core and the brominated benzoyl groups. This combination of structural features may confer unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C20H20Br2N2O2 |
|---|---|
Molecular Weight |
480.2 g/mol |
IUPAC Name |
[4-(3-bromo-4-methylbenzoyl)piperazin-1-yl]-(3-bromo-4-methylphenyl)methanone |
InChI |
InChI=1S/C20H20Br2N2O2/c1-13-3-5-15(11-17(13)21)19(25)23-7-9-24(10-8-23)20(26)16-6-4-14(2)18(22)12-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
DEXPHVOUQRQKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



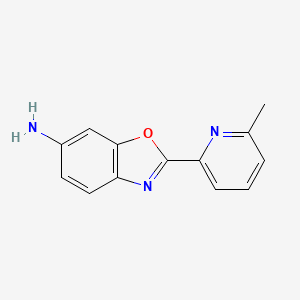

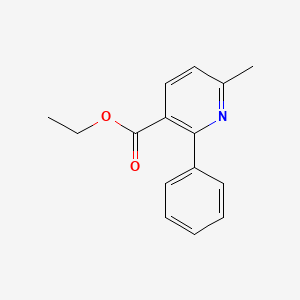
![2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione](/img/structure/B12452272.png)
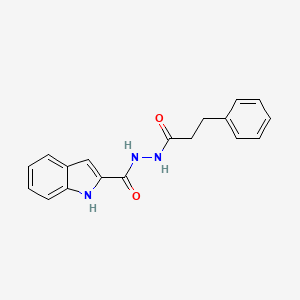
![2-(4-methoxyphenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12452289.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B12452299.png)
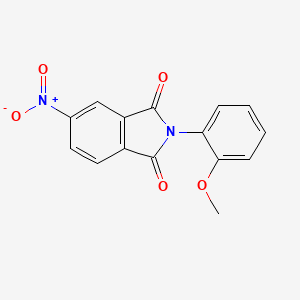
![4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol](/img/structure/B12452308.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452309.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452310.png)
![2-(furan-2-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12452313.png)
